3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
描述
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid derivative protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The azabicyclo[3.1.1]heptane core introduces conformational rigidity, which can enhance binding specificity in medicinal chemistry applications. This compound is utilized as a building block in drug discovery, particularly for modulating peptide backbone geometry or stabilizing bioactive conformations .
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-9-14(10-22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUNSQFIUBFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used to protect hydroxyl groups during peptide synthesis. The reaction conditions for the synthesis include the use of reagents like isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods. The compound is often isolated as a crystalline solid and is stable at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of automated peptide synthesizers and large-scale reactors would be essential for efficient production.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used to study biological processes and interactions at the molecular level.
Industry: It can be used in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxycarbonyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors to modulate biological processes.
相似化合物的比较
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid
- Molecular Formula: C₂₂H₂₁NO₄
- Molecular Weight : 363.42 g/mol
- CAS : 1936289-08-5
- Key Differences: The azabicyclo group is at position 2 instead of 3, and the carboxylic acid is at position 1.
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid
- Molecular Formula: C₂₁H₁₉NO₄
- Molecular Weight : 349.38 g/mol
- CAS : 1936574-25-2
- Key Differences : The bicyclo[3.1.0]hexane system introduces greater ring strain compared to the [3.1.1]heptane scaffold, which may enhance reactivity in ring-opening reactions or cycloadditions .
Heterocyclic Analogues with Alternative Ring Systems
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid
- Molecular Formula: C₁₉H₁₇NO₅
- Molecular Weight : 339.34 g/mol
- CAS : 1380327-56-9
- Key Differences: Replaces the azabicyclo system with an oxetane ring. Oxetanes are known for their high ring strain and metabolic stability, making this compound suitable as a bioisostere for carbonyl groups in drug design .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- CAS : 180576-05-0
- Key Differences : Features a flexible piperazine ring instead of a bicyclic structure. Piperazine derivatives are widely used in kinase inhibitors due to their ability to adopt multiple conformations .
Fused-Ring Systems with Enhanced Aromaticity
(1R,6S,7R)-3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic Acid
- Molecular Formula : C₁₇H₁₅FN₄O₂
- Molecular Weight : 326.33 g/mol
- Key Differences : Incorporates a pyrimidoindole fused-ring system and a fluorine atom. The aromatic system enhances π-π stacking interactions, while fluorine improves metabolic stability and bioavailability .
Comparative Data Table
生物活性
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, commonly referred to as Fmoc-3-azabicyclo[3.1.1]heptane, is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's structural characteristics, synthesis, biological interactions, and its implications in drug development.
Structural Characteristics
The molecular formula of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is , with a molecular weight of approximately 363.4 g/mol. The structure features a bicyclic framework that incorporates a nitrogen atom, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the bicyclic structure through cyclization reactions followed by functionalization with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is often used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions.
Biological Activity
Research into the biological activity of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has highlighted several potential mechanisms of action:
The compound is believed to interact with various biomolecular targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Its bicyclic structure allows it to mimic natural substrates or ligands, facilitating binding to these targets.
Case Studies and Research Findings
Several studies have examined the biological effects of this compound:
- Neurotransmitter Modulation : In vitro studies have shown that derivatives of azabicyclo[3.1.1]heptanes can modulate neurotransmitter release, particularly in cholinergic systems. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Anticancer Activity : Preliminary research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Analgesic Properties : Some studies have suggested that azabicyclo compounds may possess analgesic properties by acting on opioid receptors, indicating their potential use in pain management therapies.
Comparative Analysis with Related Compounds
To better understand the biological profile of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, it is beneficial to compare it with other bicyclic compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | Structure | Neurotransmitter modulation |
| 3-Azabicyclo[3.1.0]hexane | Structure | Anticancer properties |
| 2-Azabicyclo[3.2.0]octane | Structure | Analgesic effects |
常见问题
Basic Research Questions
Q. What are the critical parameters for optimizing multi-step synthesis of this compound to maximize yield and selectivity?
- Methodological Answer : Synthesis involves sequential protection/deprotection steps, solvent selection, and precise temperature control. Key considerations include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic reactivity during Fmoc-group introduction .
- Temperature : Low temperatures (0–5°C) minimize side reactions during cyclization steps .
- Catalysts : Use of coupling agents like HATU or DCC improves amide bond formation efficiency .
- Data Table :
| Step | Key Parameter | Optimal Condition | Reference |
|---|---|---|---|
| Fmoc Protection | Solvent | DMF, 0°C | |
| Azabicyclo Ring Formation | Catalyst | HATU, RT | |
| Purification | Chromatography | Reverse-phase HPLC |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm azabicyclo ring geometry and Fmoc-group integrity. DEPT-135 distinguishes CH/CH groups in the bicyclic system .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are essential for laboratory handling?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azabicycloheptane ring in nucleophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic sites (e.g., strained bridgehead positions) .
- Molecular Dynamics (MD) : Simulates solvent effects on transition-state stabilization during ring-opening reactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Validation : Compare HPLC purity (>95% vs. <90%) to isolate compound-specific effects .
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for Fmoc-group hydrolysis .
- Example : A 2023 study attributed neuroprotective effects to impurities in low-purity batches, resolved via preparative HPLC .
Q. How do structural modifications (e.g., fluorination) influence pharmacokinetic properties?
- Methodological Answer :
- Fluorine Substitution : Introduce at bridgehead (e.g., 9,9-difluoro analog in ) to enhance metabolic stability and blood-brain barrier penetration .
- SAR Table :
| Derivative | Modification | Bioactivity (IC) | Reference |
|---|---|---|---|
| Parent Compound | None | 250 nM (Enzyme X) | |
| 9,9-Difluoro | Fluorination | 120 nM (Enzyme X) | |
| Spirocyclic Analog | Oxetane ring | 85 nM (Enzyme Y) |
Q. What methodologies establish structure-activity relationships (SAR) for enzyme inhibition?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., oxetane, spirocyclic rings) .
- In Vitro Assays : Measure IC against target enzymes (e.g., proteases) using fluorescence-based kinetic assays .
- Crystallography : Co-crystallize derivatives with enzymes to map binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
